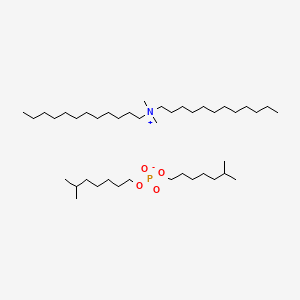
Didodecyldimethylammonium diisooctyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Didodecyldimethylammonium diisooctyl phosphate is a quaternary ammonium compound with the molecular formula C42H90NO4P and a molecular weight of 704.142061. This compound is known for its surfactant properties and is used in various industrial and research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of didodecyldimethylammonium diisooctyl phosphate typically involves the reaction of didodecyldimethylammonium chloride with diisooctyl phosphate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The raw materials are fed into the reactor, and the reaction is monitored using in-line analytical techniques. The final product is then isolated and purified using industrial-scale chromatography or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
Didodecyldimethylammonium diisooctyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding phosphates and alcohols.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
Didodecyldimethylammonium diisooctyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its potential use in drug delivery and antimicrobial formulations.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Wirkmechanismus
The mechanism of action of didodecyldimethylammonium diisooctyl phosphate involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This property is particularly useful in antimicrobial applications, where the compound targets bacterial cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Didodecyldimethylammonium chloride
- Diisooctyl phosphate
- Dodecyltrimethylammonium bromide
Uniqueness
Didodecyldimethylammonium diisooctyl phosphate is unique due to its dual functionality as both a surfactant and a phase transfer catalyst. This dual functionality makes it highly versatile in various applications, from organic synthesis to industrial formulations .
Eigenschaften
CAS-Nummer |
67907-18-0 |
|---|---|
Molekularformel |
C42H90NO4P |
Molekulargewicht |
704.1 g/mol |
IUPAC-Name |
bis(6-methylheptyl) phosphate;didodecyl(dimethyl)azanium |
InChI |
InChI=1S/C26H56N.C16H35O4P/c1-5-7-9-11-13-15-17-19-21-23-25-27(3,4)26-24-22-20-18-16-14-12-10-8-6-2;1-15(2)11-7-5-9-13-19-21(17,18)20-14-10-6-8-12-16(3)4/h5-26H2,1-4H3;15-16H,5-14H2,1-4H3,(H,17,18)/q+1;/p-1 |
InChI-Schlüssel |
VKMMVWPKWMLEHY-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC.CC(C)CCCCCOP(=O)([O-])OCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


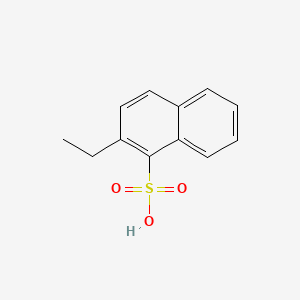
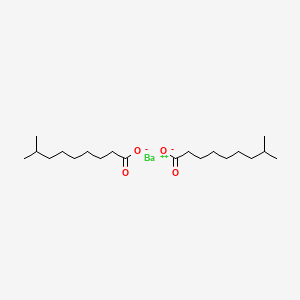
![6-Iodo-benzo[d][1,3]oxazin-4-one](/img/structure/B13790036.png)
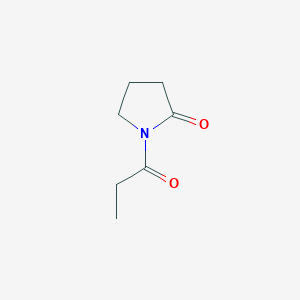
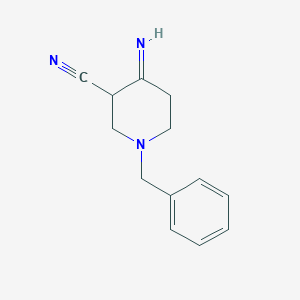
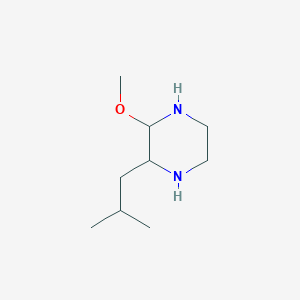
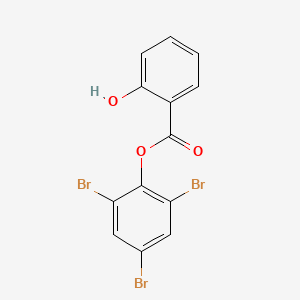
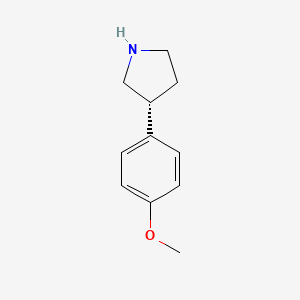
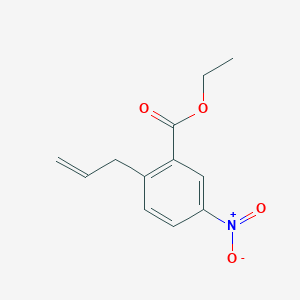
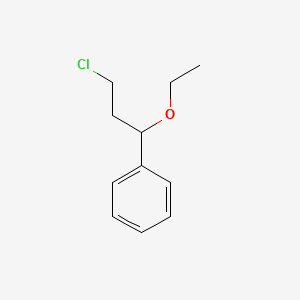
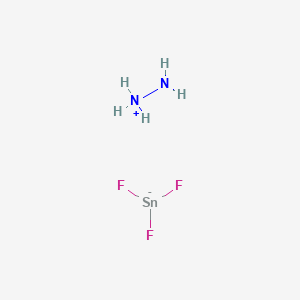
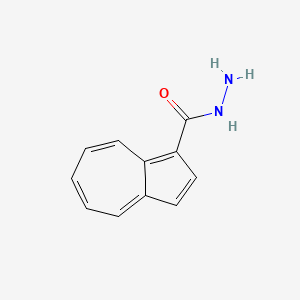
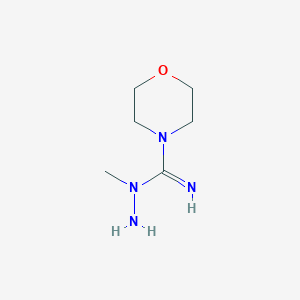
![(3aS,7R,7aS)-5-amino-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyridin-4-one](/img/structure/B13790106.png)
